Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate
Description
Properties
Molecular Formula |
C15H16N2O3 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate |
InChI |
InChI=1S/C15H16N2O3/c1-20-15(19)10-17-7-6-13(8-14(17)18)12-4-2-11(9-16)3-5-12/h2-5,13H,6-8,10H2,1H3 |
InChI Key |
AUEPSNSOJQFYES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCC(CC1=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of Piperidine Derivatives
One of the most efficient methods involves constructing the piperidine ring through cyclization of suitable precursors, such as amino acids or β-keto esters, followed by substitution with the cyanophenyl group.
Amino acid derivative + aromatic aldehyde → Cyclization → Piperidine core
- Cyclization often employs acid catalysis (e.g., hydrochloric acid or p-toluenesulfonic acid) under reflux.
- Aromatic aldehyde bearing the cyanophenyl group is introduced via reductive amination or Mannich-type reactions.
Amide Bond Formation
The attachment of the 4-cyanophenyl group to the piperidine nucleus is achieved through amide coupling reactions, utilizing coupling agents such as:
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- Solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)
- Base: Triethylamine or N,N-Diisopropylethylamine (DIPEA)
- Temperature: Ambient or slightly elevated (~25–40°C)
Esterification of the Acetate Moiety
The methyl ester functionality is introduced via Fischer esterification or direct methylation:
- Fischer Esterification: Reacting the corresponding carboxylic acid with methanol under acidic catalysis (e.g., sulfuric acid) at reflux.
- Methylation: Using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
- Solvent: Methanol or ethanol
- Temperature: Reflux (~60–80°C)
- Catalysts: Acidic or methylating agents as specified
Final Purification and Characterization
Purification involves column chromatography or recrystallization, followed by spectroscopic characterization (NMR, MS, IR) to confirm structure and purity.
Representative Data Table of Reaction Conditions
| Step | Reaction Type | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclization | Amino acid derivative + aromatic aldehyde | Ethanol | Reflux | 70–85 | Formation of piperidine core |
| 2 | Amide coupling | Cyanophenyl amine + piperidine derivative | DMF | Room temp to 40°C | 60–75 | Use of HATU or EDC |
| 3 | Esterification | Carboxylic acid + methanol | Methanol | Reflux | 80–90 | Acid catalysis |
| 4 | Methylation | Methyl iodide + base | Acetone | Room temp | 85–95 | For methyl ester formation |
Recent Research Discoveries and Innovations
Recent advances have focused on improving the efficiency and selectivity of the synthesis:
- Use of Green Solvents: Adoption of environmentally benign solvents like ethanol and ethyl acetate to reduce hazardous waste.
- Catalyst Optimization: Employing catalytic amounts of organic or inorganic catalysts to enhance reaction rates and yields.
- Flow Chemistry: Transitioning from batch to continuous flow processes to improve scalability and reproducibility.
- Novel Precursors: Development of precursor molecules with built-in functional groups to streamline multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets. The cyano group and piperidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The ester group may also influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Physicochemical Properties
- Cyano vs. The cyano group’s electron-withdrawing nature also enhances hydrogen-bonding capacity, which may influence receptor binding in biological systems .
- Ester Group Variations: Methyl esters (e.g., target compound) are slightly more lipophilic than ethyl esters (e.g., Ethyl 2-(4-cyanophenyl)acetate), affecting membrane permeability. Ethyl esters, however, may offer better metabolic stability in vivo .
- Piperidinone Ring Presence: The 2-oxopiperidine ring in the target compound introduces conformational rigidity and amide functionality, absent in simpler analogs like Ethyl 2-(4-cyanophenyl)acetate. This ring is critical for interactions with enzymes such as matrix metalloproteinases (MMPs) or coagulation factors .
Biological Activity
Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate, with the molecular formula , is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a cyano group, and an ester functional group. Its structural characteristics are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272.30 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2060040-44-8 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
- Introduction of the Cyano Group : Nucleophilic substitution using a cyanide source.
- Esterification : Finalizing the structure by forming the methyl ester group.
These steps can be optimized for industrial production to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- The cyano group enhances lipophilicity, facilitating membrane penetration.
- The piperidine ring allows binding to various receptors and enzymes, potentially modulating their activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives containing piperidine rings have shown efficacy in inhibiting tumor growth in preclinical models.
- Case Study : A study published in Journal of Medicinal Chemistry highlighted that piperidine derivatives can inhibit specific cancer cell lines by inducing apoptosis through caspase activation .
- Mechanism Insight : The mechanism often involves disruption of the cell cycle and induction of oxidative stress leading to cancer cell death .
Neuroprotective Effects
Research suggests that this compound may also exhibit neuroprotective effects. Compounds with similar scaffolds have been studied for their ability to protect neuronal cells from apoptosis induced by neurotoxic agents.
- Experimental Evidence : In vitro studies demonstrated that such compounds reduce neuronal cell death in models of oxidative stress .
- Potential Applications : These findings suggest possible applications in treating neurodegenerative diseases, although further studies are needed to elucidate the exact pathways involved.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-(4-cyanophenyl)acetate | Lacks piperidine ring | Limited anticancer activity |
| Methyl 2-(2-cyanophenyl)acetate | Different cyano position | Moderate neuroprotective effects |
| Methyl 2-[4-(3-cyanophenyl)-2-oxopiperidin-1-yl]acetate | Similar piperidine structure | Potentially similar activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
